molecular formula C6H5ClO3S B8817292 Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate CAS No. 95201-94-8

Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylate

Cat. No. B8817292
CAS RN: 95201-94-8
M. Wt: 192.62 g/mol
InChI Key: UPPIGVQUNSWIIL-UHFFFAOYSA-N
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Patent
US04904686

Procedure details

Pyrazole (18 mmol) was added to a solution of 2-chloro-2-methoxycarbonylthiophene-3(2H)-one in acetic acid (10 ml). The mixture was allowed to stand at room temperature for 2 days and the precipitate filtered, m.p. 162°-164° C. (acetic acid).
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.Cl[C:7]1([C:13]([O:15][CH3:16])=[O:14])[C:11](=[O:12])[CH:10]=[CH:9][S:8]1>C(O)(=O)C>[OH:12][C:11]1[CH:10]=[C:9]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)[S:8][C:7]=1[C:13]([O:15][CH3:16])=[O:14]

Inputs

Step One
Name
Quantity
18 mmol
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1(SC=CC1=O)C(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate filtered

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
OC1=C(SC(=C1)N1N=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.